molecular formula C16H22BrNO10 B1195168 N-Bromoacetyl-beta-D-glucosamine tetra-O-acetate CAS No. 68499-61-6

N-Bromoacetyl-beta-D-glucosamine tetra-O-acetate

Cat. No. B1195168
CAS RN: 68499-61-6
M. Wt: 468.25 g/mol
InChI Key: HFBHVAHHJGXCMR-JPIRQXTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Bromoacetyl-beta-D-glucosamine tetra-O-acetate, also known as N-Bromoacetyl-beta-D-glucosamine tetra-O-acetate, is a useful research compound. Its molecular formula is C16H22BrNO10 and its molecular weight is 468.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Bromoacetyl-beta-D-glucosamine tetra-O-acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Bromoacetyl-beta-D-glucosamine tetra-O-acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

68499-61-6

Product Name

N-Bromoacetyl-beta-D-glucosamine tetra-O-acetate

Molecular Formula

C16H22BrNO10

Molecular Weight

468.25 g/mol

IUPAC Name

[(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-[(2-bromoacetyl)amino]oxan-2-yl]methyl acetate

InChI

InChI=1S/C16H22BrNO10/c1-7(19)24-6-11-14(25-8(2)20)15(26-9(3)21)13(18-12(23)5-17)16(28-11)27-10(4)22/h11,13-16H,5-6H2,1-4H3,(H,18,23)/t11-,13-,14-,15-,16-/m1/s1

InChI Key

HFBHVAHHJGXCMR-JPIRQXTESA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)NC(=O)CBr)OC(=O)C)OC(=O)C

SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CBr)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CBr)OC(=O)C)OC(=O)C

synonyms

N-bromoacetyl-beta-D-glucosamine tetra-O-acetate

Origin of Product

United States

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